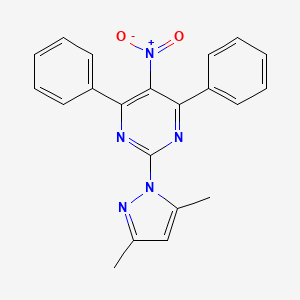

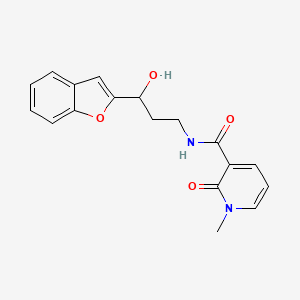

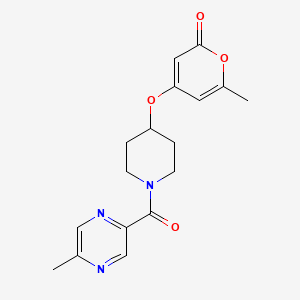

2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitro-4,6-diphenylpyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitro-4,6-diphenylpyrimidine” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

The synthesis of derivatives of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine, such as 2-(3,5-Dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine, involves reactions like that of 1-(thiazolo[4,5-b]pyridine-2-yl)hydrazine with acetylacetone, yielding a 71% yield .Molecular Structure Analysis

The molecular structure of similar compounds like 2-(3,5-Dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine consists of a pyridine–thiazole moiety and a pyrazole ring, with all non-hydrogen atoms being planar.Chemical Reactions Analysis

Studies of derivatives like 2-(1H-pyrazol-5-yl)pyridine and its derivatives, including 2-(4-methyl-1H-pyrazol-5-yl)pyridine and 2-(3-bromo-1H-pyrazol-5-yl)pyridine, show that these compounds can exhibit various photoreactions, such as excited-state intramolecular and intermolecular double-proton transfer, and solvent-assisted double-proton transfer.Scientific Research Applications

Palladium(II) Pyrazolin-4-ylidenes

Research by Han, Lee, and Huynh (2009) in "Organometallics" explored the use of 4-iodopyrazolium salts, related to 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitro-4,6-diphenylpyrimidine, in forming pyrazolin-4-ylidene complexes with palladium. These complexes demonstrated significant substituent effects on their formation and showed promising catalytic activity in Suzuki-Miyaura and Mizoroki-Heck cross-coupling reactions, indicating their potential in synthetic chemistry applications (Han, Lee, & Huynh, 2009).

Asymmetric Transfer Hydrogenation

Magubane, Alam, Ojwach, and Munro (2017) in the "Journal of Molecular Structure" studied compounds similar to 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitro-4,6-diphenylpyrimidine for their catalytic capabilities. Specifically, they examined the transfer hydrogenation of ketones using Fe(II) and Ni(II) complexes. The study indicated these complexes' effectiveness in catalytic reactions, underlining their potential in organic synthesis and catalysis (Magubane, Alam, Ojwach, & Munro, 2017).

Anticancer and Anti-5-lipoxygenase Agents

Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, and Ben Jannet (2016) in "Bioorganic Chemistry" synthesized derivatives related to 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitro-4,6-diphenylpyrimidine. They evaluated these compounds for their potential as anticancer and anti-5-lipoxygenase agents. The structure-activity relationship was discussed, suggesting the relevance of these compounds in medicinal chemistry (Rahmouni et al., 2016).

Fluorescence Properties

Rechthaler, Schamschule, Parusel, Rotkiewicz, Piorun, and Köhler (1999) in "Acta Physica Polonica A" investigated the fluorescence properties of a derivative similar to the compound of interest, specifically examining its emission behavior in different solvent polarities. Their research provides insights into the use of such compounds in fluorescence-based applications (Rechthaler et al., 1999).

Heterocyclic Synthesis

Fadda, Etman, El-Seidy, and Elattar (2012) in the "Journal of Heterocyclic Chemistry" utilized a starting compound closely related to 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitro-4,6-diphenylpyrimidine for synthesizing various heterocyclic derivatives. This research highlights the compound's utility in the synthesis of diverse heterocyclic compounds, which are crucial in many areas of chemistry and pharmacology (Fadda et al., 2012).

Corrosion Inhibition

Dohare, Quraishi, Verma, Lgaz, Salghi, and Ebenso (2018) in "Results in Physics" examined pyrazolo-pyridine derivatives, related to the compound , as corrosion inhibitors. Their study found that these compounds are effective in protecting metals from corrosion, especially in acidic environments, suggesting their industrial application in materials science (Dohare et al., 2018).

Antimicrobial and Cytotoxic Agents

Abdolmaleki, Ghadermazi, Fattahi, Shokraii, Alimoradi, Shahbazi, and Judy Azar (2017) in the "Journal of Coordination Chemistry" synthesized and characterized a nickel(II) complex that included a component similar to 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitro-4,6-diphenylpyrimidine. This complex showed significant antimicrobial activity and cytotoxic effects, underscoring its potential in biomedical research (Abdolmaleki et al., 2017).

Ethylene Oligomerization

Nyamato, Alam, Ojwach, and Akerman (2015) in the "Journal of Organometallic Chemistry" explored the use of (pyrazolyl)-(phosphinoyl)pyridine iron(II), cobalt(II), and nickel(II) complexes, incorporating structures similar to the compound , in ethylene oligomerization. This study indicates the compound's potential role in polymerization processes, which is significant for industrial applications in material science (Nyamato et al., 2015).

Future Directions

properties

IUPAC Name |

2-(3,5-dimethylpyrazol-1-yl)-5-nitro-4,6-diphenylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N5O2/c1-14-13-15(2)25(24-14)21-22-18(16-9-5-3-6-10-16)20(26(27)28)19(23-21)17-11-7-4-8-12-17/h3-13H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRYIISFCABNYHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC(=C(C(=N2)C3=CC=CC=C3)[N+](=O)[O-])C4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitro-4,6-diphenylpyrimidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Z)-(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]oct-3-yl N-phenylcarbamate](/img/structure/B2687101.png)

![1-(2-methylphenyl)-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2687104.png)

![N,N-dimethyl-N-[4-(3'-methyl-5,5'-bi-1,2,4-oxadiazol-3-yl)phenyl]amine](/img/structure/B2687108.png)

![Methyl 4-((5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2687112.png)

![Tert-butyl 2,3-diazabicyclo[2.2.1]heptane-2-carboxylate hydrochloride](/img/structure/B2687114.png)